molecular formula C22H27N5 B2675523 6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900891-16-9

6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2675523
CAS RN: 900891-16-9
M. Wt: 361.493
InChI Key: OQGFHIZWRVDRES-UHFFFAOYSA-N
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Description

The compound “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrimidine ring fused with a pyrazole ring . This core is substituted with various functional groups, including an allyl group, an ethylpiperazinyl group, a methyl group, and a phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidine derivatives have been shown to exhibit a range of chemical reactivity. For instance, they have been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

Scientific Research Applications

Structural Characterization and Synthetic Methods

The structural characterization and synthesis of pyrazolopyrimidine derivatives have been explored, revealing insights into their molecular packing, hydrogen bonding interactions, and π...π interactions. For instance, Karczmarzyk and Malinka (2008) detailed the crystal and molecular structures of certain isothiazolopyridine derivatives, comparing molecular conformations with related analgesic derivatives (Karczmarzyk & Malinka, 2008). Additionally, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been developed for potential biological applications, demonstrating various synthetic pathways and the importance of substituent effects on biological activity (Rahmouni et al., 2016).

Biological Activities

Research has also focused on the potential biological activities of pyrazolopyrimidine derivatives. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their relationship with anti-inflammatory properties, finding compounds with high activity and better therapeutic indexes than reference drugs, and importantly, devoid of ulcerogenic activity (Auzzi et al., 1983). The exploration of pyrazolo[1,5-a]pyrimidines as anticancer and anti-5-lipoxygenase agents has also been reported, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).

Future Directions

The future directions for research on “6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases . Additionally, pyrimidine derivatives have been studied for their anticancer activity, suggesting another potential area of application .

properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5/c1-4-9-19-17(3)24-21-20(18-10-7-6-8-11-18)16-23-27(21)22(19)26-14-12-25(5-2)13-15-26/h4,6-8,10-11,16H,1,5,9,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGFHIZWRVDRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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